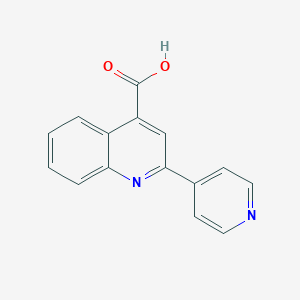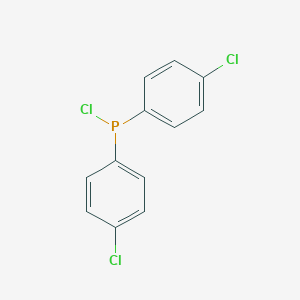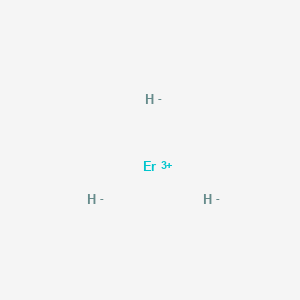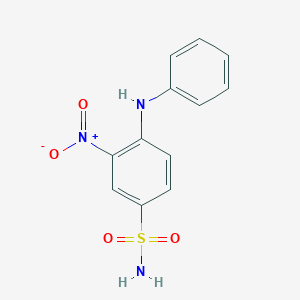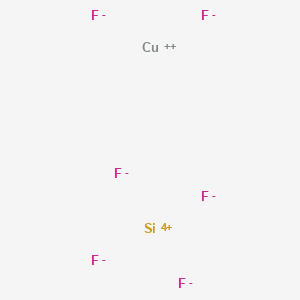
六氟硅酸铜(IV)
描述
Synthesis Analysis
The synthesis of copper(II) silicate complexes involves reactions like the combination of CuF2·2H2O with ethanolic solutions of ligands, generating SiF62− in situ (Ainscough et al., 1995). Hydrothermal methods have been employed to synthesize open-framework copper silicates (Wang et al., 2005).
Molecular Structure Analysis
The crystal and molecular structure of copper silicate complexes, like [{Cu(HL)H2O}2SiF6]·2H2O, reveals a centrosymmetric dimeric structure with copper atoms displaying distorted square-pyramidal geometry (Ainscough et al., 1995). The structural characterization of copper polysilicate, Cu[SiO3], demonstrates chains of silicate tetrahedra connected by edge-sharing CuO4+2 octahedra (Otto & Meibohm, 1999).
Chemical Reactions and Properties
Copper silicates engage in various chemical reactions, for example, forming stable heterocyclic Cu2+-Schiff base complexes for copper ion detection (Zhan et al., 2019).
Physical Properties Analysis
The physical properties of copper silicates are influenced by their synthesis methods and structural configurations. For instance, copper silicates with different morphologies like amorphous, nanotubes, and MEL exhibit varying textural properties and reducibility (Bawaked & Narasimharao, 2020).
Chemical Properties Analysis
Copper silicates show diverse chemical properties, such as diamagnetic behavior and electron-hole recombination in certain copper precipitates (Estreicher, 1999). They also display catalytic activities, as evidenced in copper-doped silica gels used in various thermochemical treatments (Lutz et al., 1997).
科学研究应用
硅片纳米结构化
六氟硅酸铜在硅片的纳米结构化中起着至关重要的作用,该过程对于生产倒金字塔结构的硅表面至关重要。 这种结构显著降低了反射率,这对太阳能电池尤其有利,通过改善光吸收提高其效率 .
锂离子电池中的硅负极
将铜纳米粒子(可能源自六氟硅酸铜)整合到硅基负极中,已被证明可以提高电导率和充放电循环性能。 这对开发高容量和耐用的锂离子电池至关重要 .
催化
铜基纳米材料,包括源自六氟硅酸铜的纳米材料,由于其高活性及选择性而被用于催化。 它们在光催化和有机催化反应中特别有价值,有助于可持续和环境友好的催化过程 .
生物医学应用
六氟硅酸铜可用于合成用于生物医学应用的铜基纳米材料。 这些包括生物成像探针,其中铜纳米团簇由于其良好的特性而成为理想的候选者 .
环境修复
硅基纳米粒子可以用六氟硅酸铜功能化,用于环境修复。 它们被用来处理受污染的水和土壤,有效地去除污染物,有助于创造更清洁的环境 .
先进材料制造
该化合物在先进材料的制造中起着重要作用,例如具有热稳定红外吸收的黑色硅。 这在隐形技术和红外器件等领域有应用 .
电化学存储
六氟硅酸铜衍生的材料可用于增强电化学存储系统。 这包括提高超级电容器和燃料电池中电极的性能,它们是可再生能源系统中的关键组成部分 .
半导体行业
在半导体行业,六氟硅酸铜用于需要对半导体材料进行精确蚀刻和图案化的工艺。 这对制造集成电路和微电子器件至关重要 .
未来方向
作用机制
Target of Action
Copper silicofluoride, like other copper compounds, primarily targets enzymes in biological systems. Copper is a vital element required for cellular growth and development . It is known to readily cycle between the +1 and +2 oxidation state in biological systems . The mechanism of action of copper complexes is typically based on their redox activity and induction of reactive oxygen species (ROS), leading to oxidative stress .
Mode of Action
Copper silicofluoride interacts with its targets through redox reactions . Copper ions can act as either a recipient or a donor of electrons, participating in various reactions . An excess of copper ions in cells can generate free radicals and increase oxidative stress . This can lead to cell damage and death, particularly in microorganisms, making copper compounds effective antimicrobial agents .
Biochemical Pathways
Copper silicofluoride affects several biochemical pathways. Copper ions are incorporated into cells via a Ctr1-dependent manner . After incorporation, cuprous ions are delivered to ATP7A, which pumps Cu+ from enterocytes into the blood . In peripheral tissue cells, cuprous ions are either sequestrated by molecules such as metallothioneins or targeted to utilization pathways by chaperons such as Atox1, Cox17, and CCS . Disruptions to normal copper homeostasis may cause or aggravate certain diseases .
Pharmacokinetics
The pharmacokinetics of copper silicofluoride, like other copper compounds, involves absorption, distribution, metabolism, and excretion (ADME). In silico evaluation of ADME properties helps predict drug behavior in vivo by combining pharmacokinetic processes into one model . The most important physicochemical properties related to ADME processes are logP and logD, as well as solubility and pKa .
Result of Action
The molecular and cellular effects of copper silicofluoride’s action are primarily due to its ability to induce oxidative stress. This can lead to cell damage and death, particularly in microorganisms, making copper compounds effective antimicrobial agents . Copper ions readily form complexes with biomolecules containing certain amino acid residues . It has been reported that copper atoms are involved in a wide spectrum of proteins .
Action Environment
Environmental factors can influence the action of copper silicofluoride. For instance, the chemical speciation, soil chemistry, and climate are factors influencing the fluoride release from soils . Below pH 6, in acidic soils, fluoride forms complexes with Fe and Al in the soil, and the adsorption is significantly high in low pHs (below pH 4.0) and decreases above pH 6.5 . Therefore, the environmental pH can significantly affect the bioavailability and toxicity of copper silicofluoride.
属性
IUPAC Name |
copper;silicon(4+);hexafluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.6FH.Si/h;6*1H;/q+2;;;;;;;+4/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOLKSYCHRKNCU-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[F-].[F-].[F-].[F-].[F-].[F-].[Si+4].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuF6Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12062-24-7 | |
| Record name | Cupric hexafluorosilicate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012062247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicate(2-), hexafluoro-, copper(2+) (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Copper hexafluorosilicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.849 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the role of copper silicofluoride in concrete applications?
A1: Copper silicofluoride, alongside other fluosilicates, acts as a water-tightness enhancer in concrete formulations. [, ] It is often combined with silicate compounds and incorporated into concrete mixtures containing either polymer emulsions for membrane curing [] or polycarboxylic acid-based superplasticizers. [] While the exact mechanism is not detailed in the abstracts, these compounds likely react with calcium hydroxide in the concrete, forming insoluble calcium silicate hydrate and calcium fluoride. These products contribute to a denser concrete matrix, improving its resistance to water penetration.
Q2: Are there any advantages to using copper silicofluoride over other fluosilicates?
A2: The provided abstracts do not offer a direct comparison between the effectiveness of copper silicofluoride and other fluosilicates like zinc fluosilicate or magnesium silicofluoride. Both research papers list copper silicofluoride as one potential option among a group of suitable fluosilicates. [, ] Further research focusing on comparative studies would be needed to determine if copper silicofluoride offers any specific advantages in terms of water-tightness enhancement, cost-effectiveness, or other performance factors.
Q3: How does the presence of copper silicofluoride impact the workability of concrete?
A3: While not directly addressed in the provided abstracts, the inclusion of copper silicofluoride is likely to impact the workability of concrete. The abstracts mention the use of superplasticizers, specifically polycarboxylic acid-based polymers, alongside copper silicofluoride. [] Superplasticizers are commonly used in concrete to improve workability without increasing water content. This suggests that copper silicofluoride, along with other additives like silicates, might reduce the workability of the mixture, necessitating the use of superplasticizers to counteract this effect.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester](/img/structure/B85166.png)


![Disodium;chromium(3+);1-[(2-oxidonaphthalen-1-yl)diazenyl]-4-sulfonaphthalen-2-olate;3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B85170.png)
